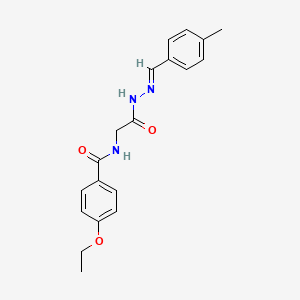![molecular formula C15H9Cl2N5O2S B12009744 4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12009744.png)
4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound belongs to the class of 1,2,4-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and one sulfur atom.
- Its chemical formula is C17H11ClN4O2S .
- The compound features a triazole ring with a chlorophenyl group and a nitrophenyl group attached.
- It exhibits interesting biological properties and has been studied for various applications.
Métodos De Preparación
- Synthetic Routes :
- One common synthetic route involves the condensation of 4-chlorobenzaldehyde with 2-chloro-5-nitrobenzaldehyde in the presence of an appropriate base (such as sodium hydroxide or potassium hydroxide).
- The resulting intermediate undergoes cyclization with thiosemicarbazide to form the 1,2,4-triazole ring.
- Reaction Conditions :
- The reaction typically occurs in a solvent (e.g., ethanol or dimethyl sulfoxide) under reflux conditions.
- The reaction temperature and duration may vary depending on the specific protocol.
- Industrial Production :
- While industrial-scale production details are scarce, laboratory-scale synthesis provides a starting point for further optimization.
Análisis De Reacciones Químicas
- Reactivity :
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- It is susceptible to nucleophilic attack due to the presence of the electron-deficient triazole ring.
- Common Reagents and Conditions :
- Reduction : Sodium borohydride (NaBH4) or other reducing agents.
- Substitution : Alkyl halides or other electrophiles.
- Oxidation : Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
- Major Products :
- Reduction may yield the corresponding amine derivative.
- Substitution reactions can lead to various substituted triazoles.
- Oxidation may result in the formation of sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
- Chemistry :
- Used as a building block for designing new compounds with diverse properties.
- Investigated for its coordination chemistry and ligand behavior.
- Biology and Medicine :
- Potential antimicrobial activity against bacteria and fungi.
- Studied for its antitumor properties.
- May exhibit antioxidant effects.
- Industry :
- Limited information exists on industrial applications, but research continues.
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific application.
- For antimicrobial activity, it likely disrupts essential cellular processes.
- Further studies are needed to elucidate its precise targets and pathways.
Comparación Con Compuestos Similares
- Similar Compounds :
- Uniqueness :
- The compound’s combination of chlorophenyl, nitrophenyl, and triazole moieties sets it apart.
- Its potential biological activities distinguish it from related structures.
Remember that while this compound shows promise, ongoing research will uncover more about its properties and applications
Propiedades
Fórmula molecular |
C15H9Cl2N5O2S |
|---|---|
Peso molecular |
394.2 g/mol |
Nombre IUPAC |
4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9Cl2N5O2S/c16-11-3-1-9(2-4-11)14-19-20-15(25)21(14)18-8-10-7-12(22(23)24)5-6-13(10)17/h1-8H,(H,20,25)/b18-8+ |
Clave InChI |
NJURNQLYPSAAKH-QGMBQPNBSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1C2=NNC(=S)N2N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-3-Sec-butyl-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009665.png)
![Isobutyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12009671.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-bromophenyl)acetamide](/img/structure/B12009674.png)
![[{[(Diphenylcarbamothioyl)disulfanyl]carbothioyl}(phenyl)amino]benzene](/img/structure/B12009675.png)

![3-[2-(benzyloxy)phenyl]-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12009686.png)
![[1-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-3-(naphthalen-1-yloxy)propan-2-olato(3-)-kappaO](hydroxy)germanium](/img/structure/B12009706.png)


![N-(2,5-dichlorophenyl)-N'-[(E)-(4-hydroxyphenyl)methylideneamino]oxamide](/img/structure/B12009724.png)
![2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one](/img/structure/B12009728.png)
![4-{[(E)-(4-fluorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12009735.png)

